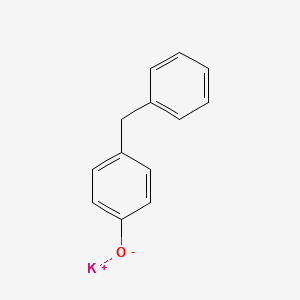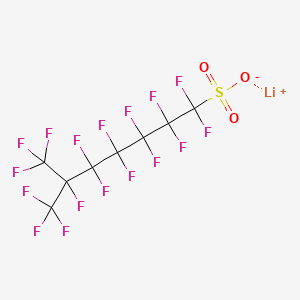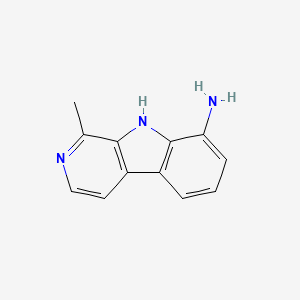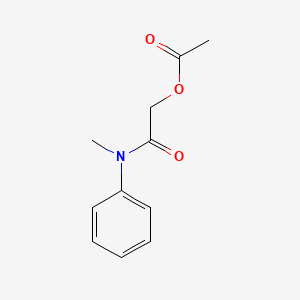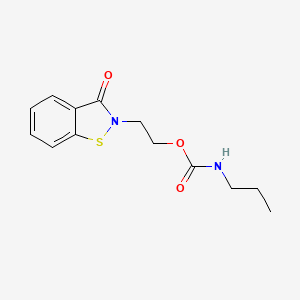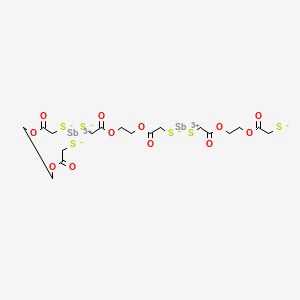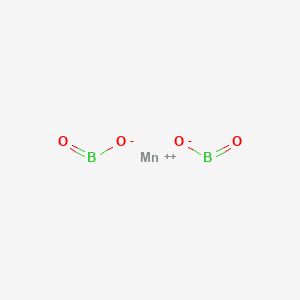
Diboron manganese tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diboron manganese tetraoxide is a chemical compound that combines the elements boron, manganese, and oxygen. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s chemical formula is MnB2O4, indicating that it contains manganese and boron in a 1:2 ratio with four oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diboron manganese tetraoxide can be synthesized through various methods. One common approach involves the reaction of manganese acetate with boric acid under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{Mn(CH}_3\text{COO)}_2 + 2\text{H}_3\text{BO}_3 \rightarrow \text{MnB}_2\text{O}_4 + 2\text{CH}_3\text{COOH} + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as solid-state reactions or hydrothermal synthesis. These methods allow for better control over the purity and crystallinity of the final product. For example, a solid-state reaction might involve mixing manganese oxide with boron oxide and heating the mixture at high temperatures to achieve the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diboron manganese tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both boron and manganese atoms.
Common Reagents and Conditions
Oxidation Reactions: this compound can act as an oxidizing agent in certain reactions. For example, it can oxidize organic compounds such as alcohols to aldehydes or ketones.
Reduction Reactions: The compound can also participate in reduction reactions, where it reduces other substances. For instance, it can reduce nitro compounds to amines.
Substitution Reactions: this compound can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups. This can be achieved using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the products may include aldehydes, ketones, or carboxylic acids. In reduction reactions, the products may include amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Diboron manganese tetraoxide has a wide range of scientific research applications due to its unique properties. Some of the key areas of application include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to facilitate these reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential role in enzyme catalysis and other biochemical processes. It may also have applications in the development of new drugs or therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and diagnostic techniques. It may also be explored for its potential therapeutic effects in treating certain diseases.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and composites. Its catalytic properties also make it valuable in various industrial processes.
Wirkmechanismus
The mechanism by which diboron manganese tetraoxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s catalytic activity is primarily attributed to the presence of manganese and boron atoms, which can interact with various substrates and facilitate chemical reactions. The exact mechanism of action may vary depending on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diboron manganese tetraoxide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Manganese(II,III) oxide (Mn3O4): This compound contains manganese in two oxidation states and is used in various catalytic and industrial applications. it lacks the boron component present in this compound.
Boron trioxide (B2O3): This compound is an oxide of boron and is used in the production of glasses and ceramics. It does not contain manganese, making it different from this compound.
Diboron trioxide (B2O3): Similar to boron trioxide, this compound is used in various industrial applications but lacks the manganese component.
The presence of both boron and manganese in this compound gives it unique properties that are not found in these similar compounds. This combination allows for a wider range of applications and makes it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
40105-04-2 |
|---|---|
Molekularformel |
B2MnO4 |
Molekulargewicht |
140.56 g/mol |
IUPAC-Name |
manganese(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Mn/c2*2-1-3;/q2*-1;+2 |
InChI-Schlüssel |
RZTUFFQPZSXZEM-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)[O-].B(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


